molecular formula C5H8N2 B184060 1,5-Dimethylpyrazole CAS No. 694-31-5

1,5-Dimethylpyrazole

Cat. No.: B184060
CAS No.: 694-31-5
M. Wt: 96.13 g/mol
InChI Key: LSZQMSSIUQNTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethylpyrazole, also known as 1H-Pyrazole, 1,5-dimethyl-, is a chemical compound with the formula C5H8N2 . It has a molecular weight of 96.1304 . Other names for this compound include Pyrazole, 1,5-dimethyl-; 1,5-Dimethyl-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The structure analysis of this compound has been discussed in several studies .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 153.0±0.0 °C at 760 mmHg, and a vapour pressure of 4.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 37.4±3.0 kJ/mol and a flash point of 38.6±18.7 °C .

Scientific Research Applications

1. Hypoglycemic Properties and Pancreatic Response

1,5-Dimethylpyrazole derivatives, specifically 1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-oxapentane diacetatocopper, were studied for their hypoglycemic properties. The compound was observed to decrease blood glucose levels but also caused notable histopathological changes in the pancreas of rats. The changes included inflammatory infiltration, cytoplasmic vacuoles, congestion of blood vessels with edema and hemorrhage, and some degenerated cells showing necrosis (Nofa, Lampatov, & Lepilov, 2015).

2. Organic Synthesis Applications

1-Cyanoacetyl-3,5-dimethylpyrazole has been examined for its properties and applications in organic synthesis. It serves as an effective cyanoacetylating agent and a novel building block for synthesizing a range of heterocyclic compounds, indicating its versatility in chemical synthesis (Chigorina & Dotsenko, 2013).

3. Extraction from Industrial Mixtures

Studies have investigated the liquid-vapor phase equilibria in binary systems containing 1,3-dimethylpyrazole and this compound, aiming to produce individual isomers of high purity (>99%). This research provides valuable insights into the separation process of these compounds by rectification, which is crucial for industrial applications (Rusak et al., 2015).

4. Synthesis and Biological Activity of Compounds

This compound derivatives have been synthesized and investigated for various biological activities. These compounds have shown significant antibacterial activities against strains like Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Streptococcus pyogenes. The structural elucidation of these compounds was achieved through spectroscopic and elemental analyses (Asiri & Khan, 2010).

5. Nitrification Inhibition in Agriculture

3,4-Dimethylpyrazole phosphate (DMPP), a derivative of this compound, is a new nitrification inhibitor with favorable properties for agriculture and horticulture. It has undergone extensive toxicology and ecotoxicology tests and has been shown to significantly reduce NO3– leaching without being liable to leaching itself. This compound can improve yield and offers the possibility of saving mineral fertilizer N, reducing the number of N-application rounds, and obtaining higher crop yields with current fertilizer-N rates (Zerulla et al., 2001).

Safety and Hazards

1,5-Dimethylpyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Properties

IUPAC Name

1,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-5-3-4-6-7(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZQMSSIUQNTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219521
Record name 1,5-Dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-31-5
Record name 1,5-Dimethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dimethylpyrazole
Reactant of Route 2
1,5-Dimethylpyrazole
Reactant of Route 3
Reactant of Route 3
1,5-Dimethylpyrazole
Reactant of Route 4
1,5-Dimethylpyrazole
Reactant of Route 5
1,5-Dimethylpyrazole
Reactant of Route 6
1,5-Dimethylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.